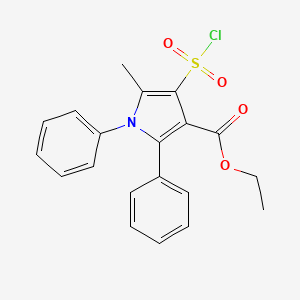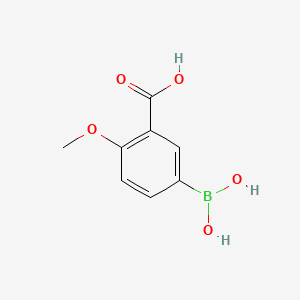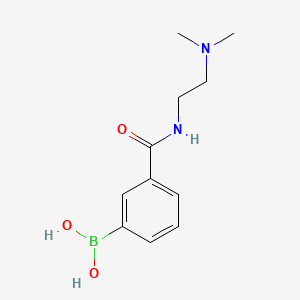
5-(2-氨基乙基)哌啶-2-酮
描述
5-(2-Aminoethyl)piperidin-2-one is a compound with the CAS Number: 339182-26-2 and a molecular weight of 128.17 .
Synthesis Analysis
Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
与人血清白蛋白的结合
5-羟基-1-甲基哌啶-2-酮(5-HMP)是一种类似于5-(2-氨基乙基)哌啶-2-酮的哌啶生物碱,显示出与人血清白蛋白(HSA)结合的潜力。HSA在体内药物运输和传递中起着至关重要的作用。了解这类化合物与HSA的结合对于药物发明和药代动力学研究至关重要(Alagar Yadav et al., 2018)。
合成非典型抗精神病药物的潜力
构象受限的丁酮酮类化合物,包括5-(2-氨基乙基)哌啶-2-酮衍生物,已被探索其作为非典型抗精神病药物的潜力。这些化合物在体外和体内显示出对多巴胺和5-羟色胺受体的亲和力,并被考虑用于治疗精神疾病(Raviña等,1999)。
在合成哌啶-4-酮中的应用
已合成并表征了N-酰基r-2,c-6-双(4-甲氧基苯基)-c-3,t-3-二甲基哌啶-4-酮,展示了5-(2-氨基乙基)哌啶-2-酮衍生物在制药研究中的多功能性。这些化合物表现出抗菌和抗氧化活性,分子对接研究表明了潜在的生物靶点(Mohanraj & Ponnuswamy, 2017)。
GABAA受体激动剂
已合成5-(2-氨基乙基)哌啶-2-酮衍生物作为GABAA受体激动剂。这些化合物为开发针对GABAA受体的选择性药物提供了见解,展示了这些化合物的化学多功能性和潜在的治疗应用(Jansen et al., 2008)。
作用机制
Target of Action
1) suggests that it may interact with receptors or enzymes involved in neurotransmission, cell signaling, or metabolism .
Mode of Action
The exact mode of action remains elusive, but we can speculate based on related compounds. Piperidine derivatives often exhibit diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. It’s plausible that 5-(2-Aminoethyl)piperidin-2-one interacts with specific protein targets, modulating cellular processes .
Result of Action
The compound’s effects may vary depending on the specific target. Potential outcomes include altered neurotransmission, cellular signaling, or metabolic processes. These effects could impact disease states or physiological functions .
Action Environment
Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. For instance:
安全和危害
The safety information for 5-(2-Aminoethyl)piperidin-2-one includes several hazard statements such as H302, H315, H319, H332, H335 indicating that it causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
5-(2-Aminoethyl)piperidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in hydrogenation and cyclization reactions . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in catalyzing or inhibiting specific biochemical pathways .
Cellular Effects
5-(2-Aminoethyl)piperidin-2-one influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain signaling proteins, leading to changes in gene expression patterns and metabolic fluxes within the cell . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-(2-Aminoethyl)piperidin-2-one involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound’s binding to its target biomolecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Aminoethyl)piperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic fluxes .
Dosage Effects in Animal Models
The effects of 5-(2-Aminoethyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in gene expression and metabolic fluxes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
5-(2-Aminoethyl)piperidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic fluxes and metabolite levels, leading to changes in cellular function . For example, the compound can be metabolized by enzymes involved in hydrogenation and cyclization reactions, resulting in the formation of various metabolites .
Transport and Distribution
The transport and distribution of 5-(2-Aminoethyl)piperidin-2-one within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other cellular compartments .
Subcellular Localization
The subcellular localization of 5-(2-Aminoethyl)piperidin-2-one is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
属性
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-3-6-1-2-7(10)9-5-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMFAIILCICRRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304254 | |
| Record name | 5-(2-Aminoethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-38-4 | |
| Record name | 5-(2-Aminoethyl)-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminoethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)


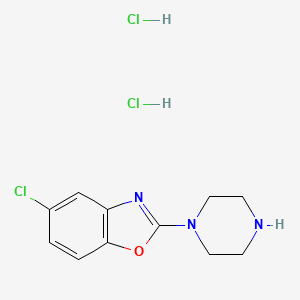

![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)
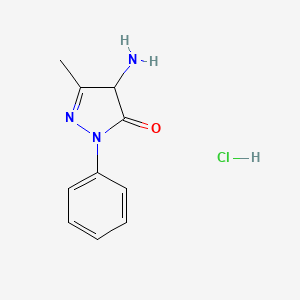
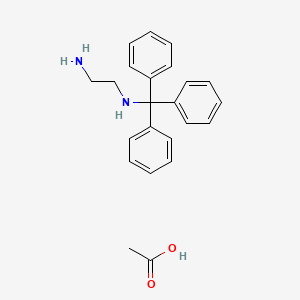
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride](/img/structure/B1439233.png)
